molecular formula C17H18N2O3 B8432801 6-Methylpyridine-2-carboxylic acid (6-acetyl-3-methoxy-2-methylphenyl)-amide

6-Methylpyridine-2-carboxylic acid (6-acetyl-3-methoxy-2-methylphenyl)-amide

Cat. No.: B8432801
M. Wt: 298.34 g/mol
InChI Key: HHSHYBOKYVTAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylpyridine-2-carboxylic acid (6-acetyl-3-methoxy-2-methylphenyl)-amide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-(6-acetyl-3-methoxy-2-methylphenyl)-6-methylpyridine-2-carboxamide

InChI

InChI=1S/C17H18N2O3/c1-10-6-5-7-14(18-10)17(21)19-16-11(2)15(22-4)9-8-13(16)12(3)20/h5-9H,1-4H3,(H,19,21)

InChI Key

HHSHYBOKYVTAPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=C(C=CC(=C2C)OC)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Methylpicolinic acid (1.12 g, 8.167 mmol) was dissolved in dry DCM (100 ml) and kept on an ice-bath. Then, 6-acetyl-3-methoxy-2-methylaniline (1.48 g, 8.17 mmol) and pyridine (6.6 mL, 0.082 mol) were added followed by drop wise addition of POCl3 (1.53 mL, 0.016 mol) over 15 minutes. The resulting solution was stirred at −5° C. for 1 h. Then, water (100 mL) was added carefully and after 5 min of stirring, NaOH (40%, 20 mL) was subsequently added drop wise followed by the separation of the organic layer. The water layer was extracted three times with CH2Cl2, and the combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated. The residue was purified by column chromatography (Heptane/AcOEt, 3:1) to give the title compound (2.1 g, 86%): m/z=299 (M+H)+.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.53 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
86%

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